molecular formula C5H4F6O2 B1350607 Methyl 2,2,3,3,4,4-hexafluorobutanoate CAS No. 356-32-1

Methyl 2,2,3,3,4,4-hexafluorobutanoate

Cat. No.: B1350607
CAS No.: 356-32-1
M. Wt: 210.07 g/mol
InChI Key: GUDSBACGSFZSPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3,4,4-hexafluorobutanoate can be synthesized through several methods. One common approach involves the esterification of hexafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,4,4-hexafluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,2,3,3,4,4-hexafluorobutanoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which methyl 2,2,3,3,4,4-hexafluorobutanoate exerts its effects involves interactions with various molecular targets and pathways. Its fluorinated nature allows it to participate in unique chemical interactions, which can influence biological processes and chemical reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,3,3,4,4-hexafluorobutanoate is unique due to its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity under specific conditions .

Properties

IUPAC Name

methyl 2,2,3,3,4,4-hexafluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDSBACGSFZSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379546
Record name Methyl 4H-perfluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-32-1
Record name Methyl 4H-perfluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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